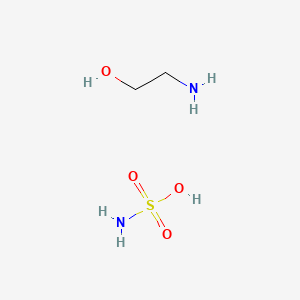

(2-Hydroxyethyl)ammonium sulphamate

Description

Historical Context and Evolution of Hydroxyethylammonium Sulfamate (B1201201) Derivatives in Chemical Research

The study of sulfamates has a notable history, with the simpler parent compound, ammonium (B1175870) sulfamate, being introduced as early as 1942. herts.ac.uk Ammonium sulfamate itself is formed from ammonia (B1221849) and sulfamic acid and has been used as a broad-spectrum herbicide and flame retardant. wikipedia.orggoogle.com Processes for its production were developed involving the reaction of sulfamic acid with bases like ammonium hydroxide (B78521) or by reacting liquid ammonia and sulfur trioxide under pressure. google.comgoogle.com

Research evolved from this basic structure to more complex derivatives, such as (2-Hydroxyethyl)ammonium sulphamate and its relatives. This evolution was driven by the desire to create compounds with specific functionalities and improved properties. The incorporation of the hydroxyethyl (B10761427) group introduces different solubility and reactivity characteristics compared to simple ammonium salts. smolecule.comontosight.ai Research into related compounds like Bisthis compound has highlighted potential applications in biotechnology and pharmaceuticals, particularly as enzyme inhibitors. ontosight.ai The synthesis of these more complex derivatives often involves straightforward acid-base neutralization reactions, for example, between an amine and an acid. mdpi.com This progression from simple inorganic salts to functionalized organic ammonium salts marks a significant path in chemical research, aiming for tailored molecular structures with specific applications.

Significance within Modern Green Chemistry and Sustainable Chemical Technologies

Hydroxyethylammonium salts are increasingly recognized for their alignment with the principles of green chemistry. A key aspect is their potential for high biodegradability and low toxicity. scirp.org For instance, related compounds like (2-Hydroxyethyl)ammonium lactates are described as highly biodegradable and practically non-toxic. scirp.org This contrasts with many traditional chemical solvents and reagents that pose environmental risks.

The parent compound, ammonium sulfamate, is considered environmentally friendly because it degrades into non-harmful residues. sciencemadness.org This characteristic is a significant driver for the development of its derivatives. Furthermore, the synthesis of these compounds can utilize renewable resources. One study demonstrated the synthesis of bis(2-hydroxyethyl)ammonium erucate, a protic ionic liquid, from erucic acid, a renewable raw material, for use as an environmentally friendly lubricant. mdpi.com

Another tenet of green chemistry is the reusability of materials. Research on (2-Hydroxyethyl)ammonium lactates has shown that they can be used as a reaction medium and catalyst for at least twenty cycles without a significant drop in performance. scirp.org This reusability minimizes waste and improves the economic and environmental efficiency of chemical processes.

Classification and General Characteristics of Hydroxyethylammonium Sulfamates as Ionic Liquid Systems

This compound and its derivatives are classified as ionic liquids (ILs), specifically as protic ionic liquids (PILs). mdpi.comscirp.orgresearchgate.net Ionic liquids are salts that are in a liquid state at or near room temperature. researchgate.net PILs are formed through a proton transfer between a Brønsted acid and a Brønsted base. researchgate.net

The general characteristics of hydroxyethylammonium-based ionic liquids make them attractive for various applications:

Low Melting Point : A defining feature of these ILs is their low melting temperature. For example, 2-hydroxyethylammonium formate (B1220265) has an extremely low melting point of -82 °C. researchgate.net

High Polarity : These compounds are typically polar and hydrophilic (water-soluble). scirp.orgresearchgate.net Their high polarity allows them to dissolve a range of substances, including inorganic salts and even some polymers like polyaniline. researchgate.net

Ionic Conductivity : As salts in a liquid state, they exhibit ionic conductivity. researchgate.net

Thermal Stability : They often possess good thermal stability. 2-hydroxyethylammonium formate, for instance, is stable up to 150 °C. researchgate.net

Versatility as Solvents and Catalysts : Due to their unique properties, they can serve as effective media for chemical reactions. Condensation reactions have been shown to proceed rapidly in (2-hydroxyethyl)ammonium lactates, giving high yields without the need for an additional catalyst. scirp.org

The synthesis of these ionic liquids is often a simple, one-step acid-base neutralization reaction, which is an efficient and atom-economical process. mdpi.com The combination of a hydroxyethyl group with a sulphamate or other anion creates a unique set of properties that are the subject of ongoing research for applications in organic synthesis, separation processes, and materials science. smolecule.comresearchgate.net

Propriétés

Numéro CAS |

55011-64-8 |

|---|---|

Formule moléculaire |

C2H10N2O4S |

Poids moléculaire |

158.18 g/mol |

Nom IUPAC |

2-aminoethanol;sulfamic acid |

InChI |

InChI=1S/C2H7NO.H3NO3S/c3-1-2-4;1-5(2,3)4/h4H,1-3H2;(H3,1,2,3,4) |

Clé InChI |

GUJCMNCMYBLDJZ-UHFFFAOYSA-N |

SMILES canonique |

C(CO)N.NS(=O)(=O)O |

Origine du produit |

United States |

Synthetic Methodologies and Preparative Routes for 2 Hydroxyethyl Ammonium Sulphamates

Established Synthesis Pathways

The most common and straightforward methods for synthesizing (2-hydroxyethyl)ammonium sulphamate involve direct neutralization or multi-step processes.

The direct neutralization of monoethanolamine (an alkanolamine) with sulfamic acid represents a primary and widely utilized method for the synthesis of this compound. This acid-base reaction is typically carried out in an aqueous solution. The process involves dissolving sulfamic acid, which may contain impurities like sulfuric acid or ammonium (B1175870) sulfate (B86663), in water and then neutralizing it with an ammonium base such as ammonium hydroxide (B78521) or ammonium carbonate. google.com The reaction can be represented as:

H₂NSO₃H + HOCH₂CH₂NH₂ → [HOCH₂CH₂NH₃]⁺[H₂NSO₃]⁻

This method is advantageous due to its simplicity and the direct formation of the desired salt. The resulting this compound can be isolated from the solution, often after a filtration step to remove any insoluble impurities. google.com The reaction is an exothermic process and may require temperature control to manage the reaction rate and prevent degradation of the product.

While direct neutralization is common, multi-step synthetic routes are also employed, particularly when aiming for specific structural features or higher purity. One such pathway involves the initial formation of an amine-epoxide adduct, which is then quaternized with sulfamic acid. This approach allows for greater control over the final product's structure. The initial step involves the reaction of an amine with an epoxide, such as ethylene (B1197577) oxide, to form a hydroxyethyl-substituted amine. This adduct is then reacted with sulfamic acid in a quaternization step to yield the final this compound.

This multi-step process, while more complex, can be beneficial for creating a diverse range of substituted ammonium sulfamates by varying the initial amine and epoxide reactants.

Advanced and Sustainable Synthetic Approaches

In line with the principles of green chemistry, research has focused on developing more environmentally friendly and efficient synthetic methods.

Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating methods for various chemical transformations, including the synthesis of sulfated organic molecules. nih.gov This technique offers several advantages, such as significantly reduced reaction times, improved yields, and often higher purity of the final product. nih.govnih.gov In the context of this compound synthesis, microwave irradiation can accelerate the reaction between monoethanolamine and sulfamic acid, potentially leading to a more energy-efficient process. nih.gov The methodology has been successfully applied to the sulfation of a variety of substrates containing hydroxyl groups, demonstrating its broad applicability. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes |

| Energy Consumption | High | Low |

| Yield | Moderate to good | Moderate to excellent nih.gov |

| Purity | Often requires extensive purification | High purity often achieved nih.gov |

| Scalability | Well-established | Can present challenges for large-scale production |

This table provides a general comparison. Actual results may vary depending on the specific reaction conditions and substrates.

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, regardless of the synthetic pathway chosen. Key parameters that are often manipulated include temperature, solvent, and the molar ratio of reactants. For instance, in the direct neutralization reaction, controlling the temperature is essential to prevent the hydrolysis of sulfamic acid to ammonium bisulfate, an undesired side reaction that can occur at elevated temperatures in aqueous solutions. wikipedia.org The choice of solvent can also influence the reaction rate and the solubility of reactants and products, thereby affecting the ease of product isolation and purification.

Research into optimizing these conditions often involves systematic studies where one parameter is varied while others are kept constant to determine its effect on the reaction outcome. The goal is to identify the optimal set of conditions that provides the highest yield of the desired product with the highest possible purity in the most cost-effective and environmentally friendly manner.

Mechanistic Insights into Hydroxyethylammonium Sulfamate (B1201201) Formation

Understanding the reaction mechanism is fundamental to controlling and improving the synthesis of this compound. The formation of this ionic compound involves a proton transfer from the acidic sulfamic acid to the basic amino group of monoethanolamine.

Computational studies, such as those using quantum chemical calculations and Born-Oppenheimer molecular dynamics simulations, have provided deeper insights into the reaction between sulfur trioxide (a precursor to sulfamic acid) and monoethanolamine. rsc.org These studies indicate that in the gas phase, the reaction barriers are high. However, the presence of even a single water molecule can significantly lower the activation energy, thereby accelerating the reaction. rsc.org The reaction at an air-water interface can proceed rapidly, on the timescale of picoseconds, through mechanisms involving ion formation and proton exchange. researchgate.net

The reaction between monoethanolamine and sulfamic acid is a classic acid-base neutralization. The lone pair of electrons on the nitrogen atom of the amino group in monoethanolamine acts as a proton acceptor (a Brønsted-Lowry base), while sulfamic acid acts as a proton donor (a Brønsted-Lowry acid). The proton from the sulfonic acid group (-SO₃H) is transferred to the amino group (-NH₂), resulting in the formation of the (2-hydroxyethyl)ammonium cation ([HOCH₂CH₂NH₃]⁺) and the sulfamate anion ([H₂NSO₃]⁻). These oppositely charged ions are then held together by electrostatic attraction to form the salt, this compound.

Advanced Characterization and Structural Elucidation of 2 Hydroxyethyl Ammonium Sulphamates

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the molecular structure of (2-Hydroxyethyl)ammonium sulphamate. Specifically, ¹H NMR provides precise information about the chemical environment of hydrogen atoms within the (2-hydroxyethyl)ammonium cation.

Detailed analysis of the ¹H NMR spectrum allows for the identification of all non-exchangeable protons in the cation. In a typical solvent like Deuterated Dimethyl Sulfoxide (DMSO-d₆), the protons of the methylene (B1212753) groups adjacent to the nitrogen and oxygen atoms exhibit distinct chemical shifts, typically as triplets due to spin-spin coupling with their neighbors. The protons of the ammonium (B1175870) (NH₃⁺) and hydroxyl (OH) groups often appear as a broad, combined signal. scirp.org The integration of these signals corresponds to the number of protons in each unique environment, further confirming the structure. By analogy with closely related (2-hydroxyethyl)ammonium salts, the expected chemical shifts provide definitive structural evidence. scirp.org

Table 1: Expected ¹H NMR Chemical Shifts (δ) for the (2-Hydroxyethyl)ammonium Cation Data based on analogous structures like (2-Hydroxyethyl)ammonium lactate (B86563) in DMSO-d₆. scirp.orgscirp.org

| Proton Group | Expected Chemical Shift (ppm) | Multiplicity | Attribution |

|---|---|---|---|

| -CH₂-N | ~2.8 | Triplet (t) | Methylene protons adjacent to the ammonium group |

| -CH₂-O | ~3.6 | Triplet (t) | Methylene protons adjacent to the hydroxyl group |

| -NH₃⁺ and -OH | ~5.4 | Multiplet (m), broad | Exchangeable protons of the ammonium and hydroxyl groups |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent feature in the spectrum is typically a very broad and strong absorption band in the high-frequency region (3000-3700 cm⁻¹), which arises from the overlapping stretching vibrations of the O-H group from the alcohol and the N-H bonds of the ammonium cation. scirp.orgresearchgate.net The presence of the sulphamate anion (SO₃NH₂) is confirmed by characteristic strong absorption bands associated with the stretching vibrations of the S=O and S-O bonds. These spectral features, when taken together, provide a unique fingerprint for the compound, confirming the presence of all key functional groups. scirp.org

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound Frequencies based on typical ranges for the specified functional groups and data from analogous compounds. scirp.org

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3000 - 3700 (broad, strong) | O-H and N-H stretch | Hydroxyl (-OH) and Ammonium (-NH₃⁺) |

| ~1600 | N-H bend | Ammonium (-NH₃⁺) |

| 1250 - 1350 | S=O asymmetric stretch | Sulphamate (SO₃NH₂) |

| 1050 - 1150 | S=O symmetric stretch | Sulphamate (SO₃NH₂) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. The technique ionizes the molecule and then separates the ions based on their mass-to-charge (m/z) ratio.

For this compound (C₂H₈N₂O₄S, Molecular Weight: 156.16 g/mol ), electrospray ionization (ESI) is a common method. The analysis would be expected to show a prominent peak corresponding to the intact cation, [HO(CH₂)₂NH₃]⁺, at an m/z of 62.06. Depending on the analytical conditions, adduct ions such as the sodium adduct [M+Na]⁺ may also be observed. nih.gov The fragmentation pattern provides corroborating evidence for the proposed structure.

Table 3: Expected Mass Spectrometry (MS) Data for this compound

| Expected m/z | Ion Identity | Significance |

|---|---|---|

| 157.03 | [M+H]⁺ | Protonated molecular ion, confirming molecular weight |

| 179.01 | [M+Na]⁺ | Sodium adduct of the molecule, confirming molecular weight |

| 62.06 | [HO(CH₂)₂NH₃]⁺ | (2-Hydroxyethyl)ammonium cation, a key structural fragment |

Chromatographic Methods for Purity and Compositional Analysis

Chromatographic techniques are essential for separating the components of a mixture, allowing for the quantification of this compound and the detection of any impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and performing quantitative analysis of this compound. The technique separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.

For a polar, ionic compound like this, reversed-phase HPLC is typically employed. A C18 or a specialized surfactant column can be used as the stationary phase. nih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer to ensure good peak shape and resolution. nih.gov Detection can be achieved using various detectors, with mass spectrometry (MS) or an Evaporative Light Scattering Detector (ELSD) being suitable for this non-chromophoric compound. Studies on analogous compounds have demonstrated that HPLC methods can confirm purity levels of ≥98%. scirp.org

Table 4: Typical HPLC Method Parameters for the Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | Reversed-Phase C18 or Surfactant C8 Column nih.gov |

| Mobile Phase | Gradient of Acetonitrile and Water/Ammonium Acetate Buffer |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD) |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Product Profiling and Trace Analysis

The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) creates a highly sensitive and specific analytical tool for identifying and quantifying trace-level impurities and degradation products. This is particularly important for understanding the stability of this compound under various conditions.

LC-MS first separates the parent compound from any degradation products using HPLC, after which the mass spectrometer provides molecular weight and structural information for each separated component. This allows for the confident identification of unknown compounds, even at very low concentrations. For instance, potential degradation pathways could include hydrolysis of the sulphamate group or oxidation of the alcohol. LC-MS analysis would be able to detect the resulting byproducts, such as ethanolamine (B43304) or other related species. Studies on similar ionic liquids have successfully used LC-MS to monitor for degradation and confirm structural integrity. scirp.orgscirp.org

Table 5: Potential Degradation Products of this compound Identifiable by LC-MS

| Potential Degradation Product | Molecular Formula | Molecular Weight (g/mol) | Potential Origin |

|---|---|---|---|

| Ethanolamine | C₂H₇NO | 61.08 | Hydrolysis of the sulphamate ester bond |

| Sulphamic acid | H₃NO₃S | 97.09 | Hydrolysis of the sulphamate ester bond |

| (2-Aminoethyl) hydrogen sulfate (B86663) | C₂H₇NO₄S | 141.15 | Isomeric rearrangement |

X-ray Absorption Near-Edge Structure (XANES) Spectroscopy for Sulfur Environment Characterization

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful, non-destructive method for probing the local electronic structure and chemical state of a specific element within a material. arizona.edu In the context of this compound, sulfur K-edge XANES spectroscopy provides invaluable insights into the oxidation state and coordination environment of the sulfur atom in the sulphamate group (-SO₃⁻).

The energy position of the sulfur K-edge in a XANES spectrum is highly sensitive to the oxidation state of the sulfur atom. For sulfur compounds, the edge position shifts to higher energies as the oxidation state increases. arizona.edu In the sulphamate anion, sulfur exists in a high oxidation state, formally +6, similar to sulfate. Therefore, the S K-edge absorption for this compound is expected to appear at a high energy, typically around 2482 eV. arizona.eduresearchgate.net This distinguishes it clearly from reduced sulfur species such as sulfides (~2470 eV) or elemental sulfur (~2472 eV). arizona.edu

The features of the XANES spectrum, including the shape and intensity of the absorption edge and post-edge resonances, act as a "fingerprint" for the specific chemical environment of the sulfur atom. arizona.eduresearchgate.net For the sulphamate group, the spectrum would be characterized by a sharp, intense absorption peak known as the "white line." This feature arises from the transition of a 1s core electron to unoccupied p-like molecular orbitals. The precise energy and fine structure of this peak are influenced by the covalent character of the S-O and S-N bonds.

While specific experimental XANES data for this compound is not widely published, the principles of sulfur K-edge XANES allow for a clear theoretical characterization. The technique can be used to confirm the +6 oxidation state of sulfur and provide details on the geometry of the sulfamate (B1201201) group. Quantitative analysis of XANES spectra, often involving linear combination fitting with spectra of known standard compounds, can determine the relative proportions of different sulfur species in a sample, which is crucial for quality control and degradation studies. researchgate.netnih.gov

Thermal Analysis for Material Stability Assessment (e.g., DTA, TGA)

Thermal analysis techniques, particularly Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA), are essential for evaluating the thermal stability and decomposition behavior of materials like this compound. wikipedia.org TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between a sample and a reference material, indicating exothermic or endothermic processes. wikipedia.org

The thermal decomposition of ammonium salts is often a multi-stage process. For compounds containing ammonium and sulfate or sulphamate ions, heating typically leads to the initial loss of ammonia (B1221849). In the case of ammonium sulfamate, decomposition begins around 160-209°C. nih.gov At higher temperatures, around 260°C, further decomposition yields products such as sulfur dioxide, sulfur trioxide, nitrogen, and water. nih.gov Similarly, ammonium sulphate decomposes initially to form ammonium bisulfate and ammonia above 250°C, with subsequent decomposition at higher temperatures. researchgate.netresearchgate.net

For this compound, a similar decomposition pathway can be anticipated. The initial decomposition step would likely involve the loss of the (2-hydroxyethyl)ammonium cation as volatile products, followed by the decomposition of the sulphamate anion at higher temperatures.

Table 1: Anticipated Thermal Decomposition Data for this compound based on Analogous Compounds

| Thermal Analysis Parameter | Analogous Compound | Observed Event and Temperature Range | Products |

| Initial Decomposition (TGA) | Ammonium Sulfamate | Onset at 160-209°C nih.gov | Ammonia, (2-Hydroxyethyl)amine, Water |

| Secondary Decomposition (TGA) | Ammonium Sulfamate | ~260°C nih.gov | Sulfur Dioxide, Sulfur Trioxide, Nitrogen |

| Decomposition (DTA) | Ammonium Sulphate | Endothermic peak above 250°C researchgate.net | Initial decomposition |

| Further Decomposition (DTA) | Ammonium Sulphate | Endothermic events at higher temperatures researchgate.net | Secondary decomposition |

This table presents expected data based on the thermal behavior of structurally related compounds. The exact temperatures for this compound may vary.

The thermogravimetric curve (TGA) would show distinct mass loss steps corresponding to these decomposition events. The derivative of the TGA curve (DTG) can be used to precisely identify the temperatures of maximum decomposition rates. wikipedia.org The DTA curve would reveal whether these decomposition processes are endothermic (heat-absorbing) or exothermic (heat-releasing). The decomposition of ammonium salts is typically endothermic. researchgate.net

Understanding the thermal stability is critical for determining the safe handling, storage, and processing temperatures for this compound. The data from TGA and DTA provide a comprehensive profile of its behavior under thermal stress, identifying the limits of its stability and the nature of its decomposition products.

Theoretical and Computational Investigations of 2 Hydroxyethyl Ammonium Sulphamate Systems

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of the (2-hydroxyethyl)ammonium and sulphamate ions. These methods model the behavior of electrons and nuclei to predict molecular geometries, energies, and other electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is well-suited for analyzing the geometry, conformational possibilities, and electronic properties of the ions that constitute (2-Hydroxyethyl)ammonium sulphamate.

Theoretical studies on the sulfamic acid zwitterion, a related structure, show that it is more stable than its canonical form. researchgate.net DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry and predict properties such as heat capacity, entropy, and interaction energies with solvent molecules like water. researchgate.net For the sulfamate (B1201201) anion, DFT can be used to calculate its affinity for various cations and its charge distribution. researchgate.net

For the (2-hydroxyethyl)ammonium cation, DFT studies can determine the most stable conformation, considering the rotation around the C-C and C-O bonds. The presence of the hydroxyl (-OH) and ammonium (B1175870) (-NH3+) groups makes it a polar cation capable of significant interactions. DFT calculations on the adsorption of ammonium ions onto surfaces have shown that electrostatic potential and charge transfer are key factors in its interaction with other molecules. nih.gov The presence of oxygen-containing functional groups, such as the hydroxyl group in the (2-hydroxyethyl)ammonium cation, can increase the molecule's dipole moment and enhance its polarity and adsorption capacity. nih.gov

A summary of typical properties that can be calculated for the constituent ions using DFT is presented below.

| Property | Description | Relevance to this compound |

| Optimized Geometry | The lowest energy 3D arrangement of atoms (bond lengths, angles). | Determines the stable conformations of the cation and anion. |

| Electronic Energy | The total energy of the molecule in its ground electronic state. | Used to compare the stability of different conformations. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates chemical reactivity and the energy required for electronic excitation. |

| Mulliken/NBO Charges | Distribution of electron density among the atoms in the molecule. | Helps identify sites prone to electrostatic interaction and nucleophilic/electrophilic attack. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Quantifies the polarity of the cation and its potential for dipole-dipole interactions. |

The solid-state structure and properties of this compound are governed by a network of intermolecular interactions, primarily strong hydrogen bonds. The (2-hydroxyethyl)ammonium cation is a hydrogen bond donor through its ammonium (-NH3+) and hydroxyl (-OH) groups. The sulphamate anion (NH2SO3-) acts as a hydrogen bond acceptor at its oxygen and nitrogen atoms.

In related ammonium salt crystal structures, N-H···X hydrogen bonds are crucial in forming extensive networks that define the supramolecular architecture. nih.govcapes.gov.br The strength of these hydrogen bonds depends on the acceptor strength of the anion. capes.gov.br In the case of this compound, a complex three-dimensional network is expected, involving:

N-H···O bonds from the ammonium group to the sulfonate oxygens.

O-H···O bonds from the hydroxyl group to the sulfonate oxygens.

N-H···N bonds from the ammonium group to the sulfamate nitrogen.

O-H···N bonds from the hydroxyl group to the sulfamate nitrogen.

These interactions dictate the packing of ions in the crystal lattice and influence physical properties like melting point and solubility.

| Potential Hydrogen Bond Donor | Potential Hydrogen Bond Acceptor | Type of Interaction |

| Ammonium Group (-NH3+) | Sulfonate Oxygen (-SO3) | Strong charge-assisted hydrogen bond |

| Hydroxyl Group (-OH) | Sulfonate Oxygen (-SO3) | Hydrogen bond |

| Ammonium Group (-NH3+) | Sulfamate Nitrogen (-NH2) | Hydrogen bond |

| Hydroxyl Group (-OH) | Sulfamate Nitrogen (-NH2) | Hydrogen bond |

Mechanistic Modeling of Chemical Reactivity and Reaction Pathways

Mechanistic modeling investigates the step-by-step process of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, reactivity can involve either the cation, the anion, or both.

The sulphamate anion is known to undergo hydrolysis in acidic conditions. nih.gov A proposed mechanism involves a pre-equilibrium between the sulphamate ion and its protonated form, sulfamic acid, followed by the slow hydrolysis of the acid. researchgate.net Computational modeling using DFT can be used to explore this pathway, calculating the energy profile and identifying the rate-determining step.

Other potential reactions include:

Decomposition: At elevated temperatures, ammonium sulphamate decomposes to produce sulfur oxides and nitrogen compounds. nih.gov Computational modeling can predict decomposition pathways and the stability of intermediates.

Oxidation/Reduction: The cation's hydroxyl group could be oxidized, while the sulfur atom in the sulphamate anion is in a high oxidation state (+6) and could potentially be reduced.

Nitrile Formation: Ammonium sulphamate is known to react with amides at high temperatures to form nitriles. sciencemadness.org

DFT calculations are instrumental in studying reaction mechanisms by locating transition state structures and calculating activation barriers, which provides a theoretical basis for reaction rates. nih.gov For instance, DFT has been used to study the catalytic mechanism for alcohol oxidation, a reaction relevant to the hydroxyethyl (B10761427) group. researchgate.net

Predictive Simulations for Structure-Reactivity Relationships

Predictive simulations aim to establish a quantitative link between a molecule's structure and its chemical reactivity or biological activity. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) models.

While no specific QSAR models for this compound are reported, the methodology provides a framework for future investigation. A QSAR study would involve synthesizing a series of related compounds by modifying the structure of the (2-hydroxyethyl)ammonium cation (e.g., changing the alkyl chain length or adding substituents) and measuring a specific property, such as reactivity in a particular reaction. nih.gov

Computational chemistry would then be used to calculate a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure and electronic properties. The goal is to build a mathematical model that correlates these descriptors with the observed activity. frontiersin.orgresearchgate.net

| Descriptor Class | Examples | Relevance |

| Electronic | Atomic charges, Dipole moment, HOMO/LUMO energies | Describe the electronic environment, polarity, and frontier orbital reactivity. |

| Steric | Molecular volume, Surface area, Molar refractivity | Quantify the size and shape of the molecule, which can affect its interaction with other species. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the hydrophobicity of the molecule, influencing its solubility and transport properties. |

| Topological | Connectivity indices | Numerical representation of the molecular structure and branching. |

By developing a statistically significant QSAR model, the reactivity of new, unsynthesized compounds in the same class could be predicted, guiding experimental efforts toward molecules with desired properties. researchgate.netresearchgate.net

Applications in Advanced Chemical Processes and Materials Science

Catalytic Applications in Organic Transformations

(2-Hydroxyethyl)ammonium sulphamate has demonstrated significant potential as a catalyst in a range of organic reactions, contributing to the development of greener and more efficient synthetic methodologies.

This compound and related ammonium (B1175870) salts can function as effective catalysts in both homogeneous and heterogeneous systems. In its liquid state or dissolved in a reaction medium, it can act as a homogeneous catalyst, facilitating reactions such as condensations. For instance, (2-Hydroxyethyl)ammonium lactates have been shown to serve as both the solvent and the catalyst for condensation reactions, such as the reaction between benzaldehyde (B42025) and ethyl cyanoacetate (B8463686) or acetophenone. scirp.org This dual role simplifies the reaction setup and workup procedures.

The potential for these materials to be supported on solid matrices or to exist as a separate phase allows for their use as heterogeneous catalysts. This approach offers the significant advantage of easy catalyst recovery and reuse, a key principle of green chemistry.

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine multiple reaction steps into a single operation, reducing waste, time, and energy consumption. This compound and similar ionic liquids are well-suited to promote such reactions.

For example, hydroxyl ammonium-based ionic liquids have been successfully employed in the one-pot synthesis of 2-amino-3-cyano-4H-pyrans. researchgate.net These reactions often proceed through a series of steps, such as Knoevenagel condensation followed by Michael addition and subsequent cyclization. researchgate.net The ionic liquid acts as a recyclable medium and can also catalyze the individual steps of the reaction sequence. The use of such compounds simplifies the synthesis of complex molecules like functionalized pyran and dihydropyridine (B1217469) derivatives. researchgate.netbeilstein-journals.org

Table 1: Examples of Multicomponent Reactions Facilitated by Ammonium-Based Ionic Liquids

| Reaction Type | Reactants | Product | Catalyst/Solvent System | Reference |

| Synthesis of 2-amino-3-cyano-4H-pyrans | Aldehydes, 1,3-dicarbonyl compounds, malononitrile | 2-amino-3-cyano-4H-pyrans | Hydroxyl alkyl ammonium ionic liquid | researchgate.net |

| Hantzsch Dihydropyridine Synthesis | Benzaldehyde, ethyl acetoacetate, ammonium acetate | Dihydropyridines | Acidic catalysts in various media | beilstein-journals.org |

| Synthesis of Tetrahydrobenzo[b]pyrans | Aromatic aldehydes, dimedone, active methylene (B1212753) compounds | Tetrahydrobenzo[b]pyran derivatives | 1,4-Diazabicyclo[2.2.2]octane (DABCO) in aqueous media | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The catalytic activity of this compound and related compounds often stems from their ability to act as both Brønsted acids and bases, a feature of many protic ionic liquids. The ammonium cation can act as a proton donor (acid), while the sulphamate anion can act as a proton acceptor (base). This dual functionality allows them to catalyze a variety of reactions that require both acidic and basic sites.

In condensation reactions, for example, the acidic component can activate a carbonyl group, while the basic component can deprotonate a carbon acid, facilitating the formation of a new carbon-carbon bond. This cooperative action can enhance reaction rates and yields.

Furthermore, the structure of the ionic liquid can influence the selectivity of a reaction. The amine functional groups within the catalyst structure can play a role in stabilizing intermediates and positioning substrates at the active site, thereby directing the reaction towards a specific product. rsc.org This can lead to enhanced chemo-, regio-, and diastereoselectivity in complex organic transformations.

Advanced Solvent Systems for Chemical Reactions and Material Processing

The unique physicochemical properties of this compound position it as a promising component of advanced solvent systems, particularly in the realm of green chemistry and biopolymer processing.

This compound belongs to the class of protic ionic liquids (PILs). These are a subset of ionic liquids formed through the proton transfer from a Brønsted acid to a Brønsted base. A key advantage of PILs like this compound is their potential for high biodegradability and low toxicity, especially when compared to more traditional imidazolium- or pyridinium-based ionic liquids. scirp.orgscirp.org

These "green" characteristics make them attractive alternatives to volatile organic compounds (VOCs) as solvents in organic synthesis. researchgate.net Their use can lead to cleaner reaction profiles, simplified product isolation, and the potential for solvent recycling and reuse. The ability to tune their physical and chemical properties (e.g., polarity, viscosity, acidity) by modifying the cation and anion allows for the design of "task-specific" ionic liquids optimized for a particular chemical transformation. scirp.org For instance, (2-hydroxyethyl)ammonium lactates have been specifically highlighted as promising hydrophilic media for condensation reactions. scirp.org

The dissolution of natural polymers, particularly cellulose (B213188), is a significant challenge due to their extensive network of intermolecular and intramolecular hydrogen bonds. mdpi.com Ionic liquids have emerged as powerful solvents capable of overcoming these interactions. Quaternary ammonium electrolytes, a class of compounds related to this compound, have shown considerable promise in this area. nih.govdntb.gov.ua

The mechanism of cellulose dissolution in these solvents involves the disruption of the hydrogen-bonding network by the ions of the electrolyte. mdpi.com The cation and anion of the ionic liquid interact with the hydroxyl groups of the cellulose chains, effectively solvating the polymer and allowing it to dissolve. The structural versatility of these ammonium-based solvents is a key advantage, allowing for the fine-tuning of their properties to optimize cellulose solubility. nih.govdntb.gov.ua

Once dissolved, the cellulose is more accessible for chemical modification. This enables the homogeneous derivatization of cellulose to produce valuable materials like cellulose esters and ethers. The use of ionic liquids as the reaction medium can lead to more uniform and controlled derivatization compared to heterogeneous methods. nih.govdntb.gov.ua

Lack of Specific Research Data for this compound in Advanced Applications

Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is a significant lack of specific, published research data for the chemical compound this compound concerning the detailed applications outlined in the user's request.

Searches for empirical data on its role in improving reaction kinetics, its efficacy in gas absorption systems (SO2, NH3, CO2), and its application in material modification have not yielded specific results for this particular compound. The available literature often discusses related compounds, such as ammonium sulphamate or other ammonium salts and deep eutectic solvents in general terms for these applications. For instance, while deep eutectic solvents based on quaternary ammonium salts are studied for gas absorption, specific performance metrics for this compound are not documented in the retrieved sources. researchgate.netnih.gov Similarly, information on polymer modification often refers to polymers containing a hydroxyethyl (B10761427) group, like poly(2-hydroxyethyl methacrylate) (PHEMA), rather than the use of this compound as a modifying agent. researchgate.netsustech.edu.cn

Without specific research findings, performance data tables, and detailed discussions directly pertaining to this compound, it is not possible to construct a scientifically accurate and informative article that adheres to the requested outline. Generating content for the specified sections would require extrapolation from unrelated compounds or speculation, which would compromise the integrity and factual basis of the article.

Therefore, the requested article cannot be generated at this time due to the absence of specific, verifiable data for this compound in the specified advanced chemical processes and materials science applications.

Application in Material Modification and Development

Stabilization in Colloidal Systems

While direct research on this compound for colloidal stabilization is not extensively documented, the inherent characteristics of its structure suggest a potential role. The (2-Hydroxyethyl)ammonium cation possesses both a positive charge and a hydroxyl group. This configuration can theoretically contribute to the stabilization of colloidal dispersions through two primary mechanisms:

Electrostatic Stabilization: The ammonium cation provides a positive surface charge to particles when adsorbed, leading to electrostatic repulsion between them and preventing aggregation.

Steric Stabilization: The hydroxyethyl group can extend from the particle surface into the surrounding medium. This layer of solvated chains creates a physical barrier that prevents particles from approaching each other too closely, a process known as steric hindrance.

The dual functionality suggests that this compound could be effective in stabilizing various particulate systems, although empirical studies are needed to validate and quantify this potential. The stability of colloids can be influenced by specific ion effects, where ions can enhance stability by binding to surface coatings, such as dextran, to improve hydration. frontiersin.org

Development of Functional Hydrogels and Nanocomposites

The development of advanced hydrogels and nanocomposites often relies on incorporating specific functional molecules to tailor their properties. The monomer 2-hydroxyethyl methacrylate (B99206) (HEMA) is a cornerstone in the biomedical field for creating hydrogels and nanoparticles due to its favorable physicochemical properties. nih.gov Polymers based on HEMA are central to applications like controlled drug delivery. nih.gov

The synthesis of poly(2-hydroxyethyl methacrylate) (PHEMA)-based nanocomposites can be achieved through various methods, including filling the polymer matrix with silica (B1680970) or creating interpenetrating polymer networks. nih.gov These materials can be loaded with biologically active compounds, and their release is dependent on the synthesis method. nih.gov While this compound is not a polymerizable monomer itself, its (2-hydroxyethyl) group is a key structural feature in widely used hydrogel systems. nih.govnih.gov This suggests its potential as a functional additive within such networks. Its incorporation could modify the hydrogel's ionic conductivity, swelling behavior, and thermal stability. For instance, nanocomposites based on PHEMA have been studied for their potential in manufacturing medical devices like implants and catheters. nih.gov

Flame Retardancy Mechanisms and Materials

Ammonium sulfamate (B1201201) is a well-established flame retardant, particularly effective for cellulosic materials like wood and paper, as well as polymers such as polyamide-6 (PA6). researchgate.netwikipedia.org The flame retardancy of this compound is attributed to the properties of the ammonium sulfamate group. The mechanism is twofold, involving both gas-phase and condensed-phase actions.

Upon exposure to high temperatures, the compound decomposes. nih.gov This thermal decomposition, which begins around 160-209°C, releases non-combustible gases, including ammonia (B1221849) (NH₃), nitrogen (N₂), and sulfur oxides (SO₂, SO₃). nih.govresearchgate.net

Gas-Phase Action: These released gases dilute the concentration of flammable gases and oxygen in the combustion zone, effectively suffocating the flame and inhibiting its propagation. researchgate.net This process is known as the gas phase mechanism. researchgate.net

Condensed-Phase Action: The decomposition also promotes the formation of a stable, insulating char layer on the surface of the material. researchgate.netmdpi.com In studies with PA6, ammonium sulfamate was found to facilitate a honeycomb-like char structure that acts as a barrier, inhibiting the transfer of heat and mass between the gas and condensed phases. researchgate.net This charring action hinders pyrolysis and further degradation of the underlying material.

Research on wood treated with ammonium sulfamate-containing paints has demonstrated a significant extension of ignition time, coupled with a drastic reduction in flame propagation rate and after-glow time. researchgate.net

| Parameter | Effect of Ammonium Sulfamate Treatment | Governing Mechanism |

|---|---|---|

| Ignition Time (IT) | Extended | Condensed-Phase (Char Formation) & Gas-Phase |

| Flame Propagation Rate (FPR) | Drastically Reduced | Gas-Phase (Dilution of Flammable Gases) |

| After-Glow Time (AGT) | Drastically Reduced | Condensed-Phase (Insulating Char Layer) |

Electroplating Processes

Sulfamate-based solutions are used extensively in the electroplating industry, particularly for nickel and palladium plating, because they yield deposits with desirable physical properties. wikipedia.orgnmfrc.org The primary advantages include low internal stress, high ductility, and the ability to operate at high deposition rates. nmfrc.org

In these baths, ammonium sulfamate and related salts act as a supporting electrolyte. google.com The sulfamate anion (NH₂SO₃⁻) is key to preventing the high internal stress that can cause cracking or poor adhesion in the plated metal layer. sterc.org The presence of ammonium ions can also be crucial. For example, moderately acidic palladium plating baths using a palladium tetraammine compound with ammonium sulfamate and ammonium sulfate (B86663) produce bright, adherent, and ductile deposits. google.com

The composition of the bath is critical for achieving desired results. Changes in concentration, pH, and temperature can significantly alter the properties of the final deposit. nmfrc.org For instance, the decomposition of the sulfamate ion at the anode can lead to the formation of ammonium and sulfate ions, which can alter the bath's pH and the internal stress of the deposit if not controlled. nmfrc.org

| Component | Concentration / Condition | Function |

|---|---|---|

| Palladium (as tetraammine compound) | 10 g/L | Source of metal for deposition |

| Conducting Salts (Ammonium Sulfamate & Ammonium Sulfate) | 62 g/L | Enhances conductivity and deposit ductility |

| pH | 6.5 | Controls bath stability and deposit quality |

| Temperature | 55°C | Affects deposition rate and efficiency |

Environmental Chemical Pathways and Interactions of 2 Hydroxyethyl Ammonium Sulphamate

The environmental fate and interactions of the chemical compound (2-Hydroxyethyl)ammonium sulphamate are not extensively documented in publicly available scientific literature. Much of the available environmental data pertains to the related compound, ammonium (B1175870) sulphamate, or to its constituent ions, ethanolamine (B43304) and sulphamate. Therefore, this section extrapolates potential environmental behaviors based on studies of these related substances, while clearly noting the absence of direct research on this compound itself.

Emerging Research Frontiers and Future Prospects

Design and Synthesis of Novel (2-Hydroxyethyl)ammonium Sulphamate Analogues with Tunable Properties

The design and synthesis of novel ionic liquids and ammonium (B1175870) salts is a cornerstone of modern materials science, aiming to create compounds with tailored properties for specific applications. nih.govmdpi.com For a compound like this compound, this would involve modifying its molecular structure to fine-tune characteristics such as melting point, viscosity, polarity, and solubility.

Generally, the synthesis of such analogues could be achieved through several established methods:

Modification of the Cation: Altering the (2-Hydroxyethyl)ammonium cation, for instance by introducing longer alkyl chains or additional functional groups, can significantly impact the salt's physical and chemical properties. nih.gov

Modification of the Anion: While keeping the (2-Hydroxyethyl)ammonium cation constant, exchanging the sulphamate anion for other anions would create a series of related salts with a wide range of properties.

Acid-Base Neutralization: A common and straightforward method for synthesizing ammonium salts is the neutralization reaction between the corresponding amine (in this case, 2-hydroxyethylamine) and the acid (sulfamic acid). sciencemadness.orgyoutube.com

Currently, there is a lack of specific research detailing the synthesis of a library of this compound analogues and the systematic study of their property variations.

Integration into Hybrid Materials and Multi-component Systems

The incorporation of ionic liquids and functionalized salts into hybrid materials is a promising strategy for developing advanced composites with unique functionalities. These materials can combine the properties of the ionic liquid with a polymer, inorganic nanoparticles, or a metal-organic framework.

Potential, though not yet demonstrated, applications for this compound in this area could include:

Polymer Composites: Dispersing the salt within a polymer matrix could enhance the material's conductivity, thermal stability, or act as a plasticizer.

Nanoparticle Stabilization: The hydroxyl group on the cation could facilitate the stabilization of metal or metal oxide nanoparticles, preventing their aggregation and controlling their growth during synthesis. mdpi.com This is a common application for functionalized ionic liquids.

Electrochemical Devices: Hybrid materials containing ionic liquids are being explored for use in batteries, supercapacitors, and sensors due to their ionic conductivity and electrochemical stability. mdpi.com

Specific studies on the integration of this compound into such systems are not currently available.

Advancements in Process Intensification and Scalable Production

Process intensification aims to develop smaller, more efficient, and more sustainable chemical production methods. numberanalytics.comaiche.org For specialty chemicals like functionalized ammonium salts, this is a critical area of research to move from laboratory-scale synthesis to industrial production.

Key strategies in process intensification that could be applied to the scalable production of this compound include:

Continuous Flow Reactors: Shifting from traditional batch production to continuous flow processes can offer better control over reaction parameters, improved safety, and higher throughput. mdpi.comacs.org

Reactive Distillation: This technique combines chemical reaction and product separation into a single unit, which can lead to significant energy and cost savings. numberanalytics.com

Modular Manufacturing: The development of small, modular production units allows for flexible and scalable manufacturing that can be adapted to changing demands. numberanalytics.com

While general advancements in process intensification for ionic liquids and specialty chemicals are well-documented gspchem.comrsc.org, there are no specific reports on the scalable production of this compound.

Exploration of New Catalytic Paradigms for Industrial Applications

Ionic liquids, particularly those with functional groups, are increasingly being investigated as catalysts or catalytic media for a wide range of chemical reactions. rsc.org The hydroxyl group in this compound suggests it could potentially act as a catalyst, for example, in condensation reactions or as a hydrogen-bond donor. scirp.orgscirp.org

Research into analogous systems, such as other hydroxyl-functionalized ionic liquids, has shown their potential in:

CO2 Conversion: Catalyzing the reaction of CO2 with epoxides to form cyclic carbonates. rsc.org

Biomass Conversion: Acting as solvents and catalysts in the processing of lignocellulosic biomass. acs.org

Organic Synthesis: Facilitating various organic transformations, where they can act as both the solvent and the catalyst. scirp.orgscirp.org

However, the catalytic activity of this compound has not been specifically explored or reported in the scientific literature.

Fundamental Investigations into Solvation Dynamics and Reaction Kinetics in this compound Media

Understanding the behavior of molecules at the microscopic level within a solvent is crucial for designing and optimizing chemical reactions. For this compound, this would involve studying how solutes interact with the cation and anion and how the solvent environment influences reaction rates and mechanisms.

Key areas of investigation for a new solvent medium like this would include:

Solvatochromic Studies: Using probe dyes to determine the polarity, hydrogen bond acidity, and hydrogen bond basicity of the medium. dntb.gov.uarsc.org

Molecular Dynamics Simulations: Computational modeling to visualize the interactions between the ions and with dissolved solutes, providing insights into the liquid's structure and dynamics. nih.govnih.gov

Kinetic Studies: Measuring the rates of well-understood chemical reactions to quantify the effect of the solvent on reaction pathways.

While extensive research exists on the solvation dynamics and reaction kinetics in various other ionic liquids, including protic and hydroxyl-functionalized ones researchgate.netacs.org, there is a clear absence of such fundamental studies for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.